molecular formula C23H27FN2O3 B5983325 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one

5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one

Cat. No.: B5983325
M. Wt: 398.5 g/mol
InChI Key: QJOYBVZGRXIIME-UHFFFAOYSA-N
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Description

5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorophenyl group adds to its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl group. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorobenzene derivatives.

    Final Assembly: The final step involves coupling the spirocyclic core with the fluorophenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may leverage biocatalysis for its high enantio-, chemo-, and regio-selectivity. Biocatalytic systems, including whole-cell and isolated enzyme systems, can be employed to produce complex molecules efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[45]decane-2-carbonyl]-4,6-dimethylpyran-2-one is unique due to its combination of a spirocyclic core, fluorophenyl group, and pyran-2-one moiety

Properties

IUPAC Name

5-[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]-4,6-dimethylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3/c1-16-12-20(27)29-17(2)21(16)22(28)26-11-9-23(15-26)8-3-10-25(14-23)13-18-4-6-19(24)7-5-18/h4-7,12H,3,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOYBVZGRXIIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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